2-furyl-N-methyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}carboxamide 2-furyl-N-methyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}carboxamide
Brand Name: Vulcanchem
CAS No.: 919977-69-8
VCID: VC21400166
InChI: InChI=1S/C23H23N3O3/c1-25(23(27)21-13-7-15-29-21)17-22-24-19-11-5-6-12-20(19)26(22)14-8-16-28-18-9-3-2-4-10-18/h2-7,9-13,15H,8,14,16-17H2,1H3
SMILES: CN(CC1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3)C(=O)C4=CC=CO4
Molecular Formula: C23H23N3O3
Molecular Weight: 389.4g/mol

2-furyl-N-methyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}carboxamide

CAS No.: 919977-69-8

Cat. No.: VC21400166

Molecular Formula: C23H23N3O3

Molecular Weight: 389.4g/mol

* For research use only. Not for human or veterinary use.

2-furyl-N-methyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}carboxamide - 919977-69-8

Specification

CAS No. 919977-69-8
Molecular Formula C23H23N3O3
Molecular Weight 389.4g/mol
IUPAC Name N-methyl-N-[[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl]furan-2-carboxamide
Standard InChI InChI=1S/C23H23N3O3/c1-25(23(27)21-13-7-15-29-21)17-22-24-19-11-5-6-12-20(19)26(22)14-8-16-28-18-9-3-2-4-10-18/h2-7,9-13,15H,8,14,16-17H2,1H3
Standard InChI Key YLBDHRMSMFPBKF-UHFFFAOYSA-N
SMILES CN(CC1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3)C(=O)C4=CC=CO4
Canonical SMILES CN(CC1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3)C(=O)C4=CC=CO4

Introduction

2-furyl-N-methyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}carboxamide is a complex organic compound featuring a benzimidazole core linked to a furan carboxamide group through a phenoxypropyl side chain. This molecular architecture contributes to its potential biological activities and positions it as a candidate for various applications in medicinal chemistry and agricultural sciences. The compound has a molecular formula of C23H23N3O3 and a CAS number of 919977-69-8 .

Synthesis and Chemical Reactivity

The synthesis of 2-furyl-N-methyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}carboxamide typically involves multi-step organic synthesis techniques. These may include reactions such as amidation, alkylation, and condensation reactions, which require careful control of conditions like temperature, solvent choice, and reaction time to achieve high yields and purity of the final product.

Biological Activities and Applications

While specific biological activities of 2-furyl-N-methyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}carboxamide are not detailed in the available literature, compounds with similar benzimidazole structures have shown significant biological activities, including antimicrobial and anticancer properties . The presence of a benzimidazole core and a furan ring suggests potential for interaction with various biological targets, making it a candidate for further pharmacological studies.

Comparison with Related Compounds

Compound NameStructural FeaturesBiological Activity
2-furyl-N-methyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}carboxamideBenzimidazole core, furan carboxamide, phenoxypropyl side chainPotential biological activities, not specified
N-methyl-N-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}carboxamideVariation in methyl substitutionAnticancer
5-chloro-N-(1H-benzimidazol-2-yl)-4-methylcarboxamideChlorine substitution on the benzimidazoleAntimicrobial

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